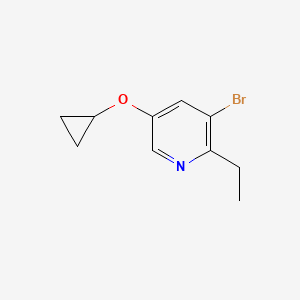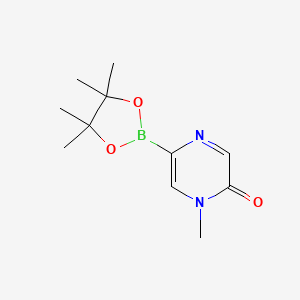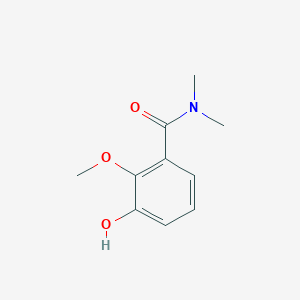
3-Hydroxy-2-methoxy-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-methoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzamide, characterized by the presence of hydroxy and methoxy groups on the benzene ring, along with a dimethylamino group attached to the amide nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methoxy-N,N-dimethylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 3-hydroxy-2-methoxybenzoic acid.
Amidation Reaction: The carboxylic acid group of the starting material is converted to an amide group through a reaction with dimethylamine. This reaction is often facilitated by a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-methoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: 3-Methoxy-2-oxo-N,N-dimethylbenzamide.
Reduction: 3-Hydroxy-2-methoxy-N,N-dimethylbenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-methoxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-methoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with proteins, affecting their structure and function. The dimethylamino group can interact with receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-N,N-dimethylbenzamide: Lacks the methoxy group, which may affect its solubility and reactivity.
2-Hydroxy-3-methoxybenzamide: Lacks the dimethylamino group, which may influence its biological activity.
3-Methoxy-N,N-dimethylbenzamide: Lacks the hydroxy group, which may alter its hydrogen bonding capabilities.
Uniqueness
3-Hydroxy-2-methoxy-N,N-dimethylbenzamide is unique due to the presence of both hydroxy and methoxy groups on the benzene ring, along with the dimethylamino group on the amide nitrogen. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
3-hydroxy-2-methoxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C10H13NO3/c1-11(2)10(13)7-5-4-6-8(12)9(7)14-3/h4-6,12H,1-3H3 |
InChI-Schlüssel |
YSGXUSZJIGYXSG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



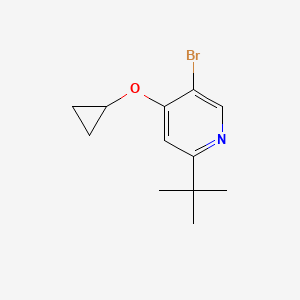
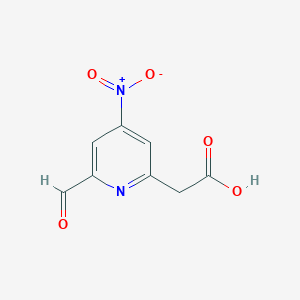

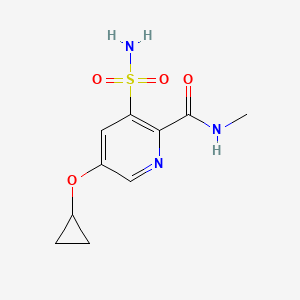

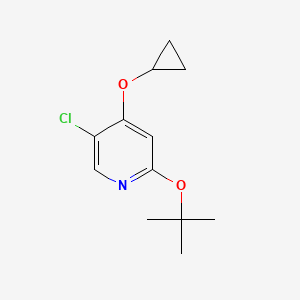
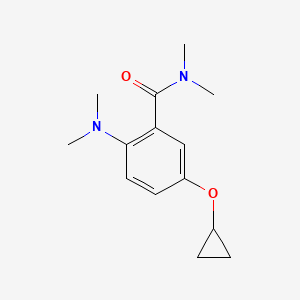
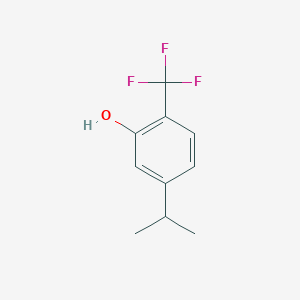
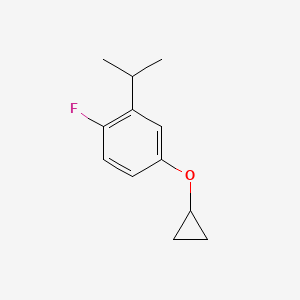

![1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone](/img/structure/B14837965.png)
